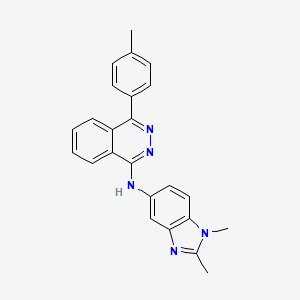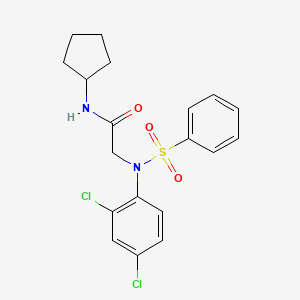
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine, also known as DM-PHthal, is a synthetic compound that has been widely used in scientific research. DM-PHthal has been found to have potential applications in various fields, including cancer treatment, drug development, and biological imaging.
Mechanism of Action
The mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine is not fully understood. However, it has been suggested that N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been found to have several biochemical and physiological effects. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been shown to inhibit the activity of certain enzymes, including topoisomerase II, which is involved in DNA replication and repair. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cells.
Advantages and Limitations for Lab Experiments
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has several advantages for lab experiments. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine is a potent anti-tumor agent and has been shown to inhibit the growth of various types of cancer cells. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine is also a fluorescent probe, allowing researchers to visualize and track cellular processes. However, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has some limitations for lab experiments. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine is a complex compound that requires expertise in organic chemistry for synthesis. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine is also relatively expensive, which may limit its use in some research settings.
Future Directions
There are several future directions for research involving N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine. One direction is to further investigate the mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine, particularly its effects on enzymes involved in cancer cell growth and proliferation. Another direction is to explore the potential of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine as a therapeutic agent for cancer treatment. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine could also be further developed as a fluorescent probe for biological imaging, with potential applications in drug development and disease diagnosis. Finally, future research could focus on developing new methods for synthesizing N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine, making it more accessible for research purposes.
Conclusion:
In conclusion, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine is a synthetic compound that has shown great potential for scientific research. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been found to have potent anti-tumor activity and has been used as a fluorescent probe for biological imaging. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has several biochemical and physiological effects, including the inhibition of certain enzymes and the induction of reactive oxygen species. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has advantages and limitations for lab experiments, and there are several future directions for research involving N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine. Overall, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine is a valuable tool for scientific research, with potential applications in cancer treatment, drug development, and biological imaging.
Synthesis Methods
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine can be synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 1,2-dimethyl-1H-benzimidazole, which is then reacted with 4-(4-methylphenyl)-1-phthalazinamine to form N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine. The synthesis of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been extensively used in scientific research, particularly in the fields of cancer treatment and drug development. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has been found to have potent anti-tumor activity and has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)-1-phthalazinamine has also been used as a fluorescent probe for biological imaging, allowing researchers to visualize and track cellular processes.
properties
IUPAC Name |
N-(1,2-dimethylbenzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5/c1-15-8-10-17(11-9-15)23-19-6-4-5-7-20(19)24(28-27-23)26-18-12-13-22-21(14-18)25-16(2)29(22)3/h4-14H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZNUZOZNRBSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)N(C(=N5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methoxymethyl)-7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6112102.png)
![3-bromo-4-hydroxy-5-methoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6112113.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide](/img/structure/B6112118.png)

![4-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B6112135.png)



![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B6112168.png)
![methyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B6112170.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide](/img/structure/B6112178.png)
![2-methoxybenzaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6112197.png)

![N-(tert-butyl)-3-[(4-isopropylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6112207.png)